molecular formula C20H23NO5S B2482170 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate CAS No. 1327176-85-1

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate

Cat. No.: B2482170
CAS No.: 1327176-85-1
M. Wt: 389.47
InChI Key: OPYIYDNTVJAKJY-RGEXLXHISA-N
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Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of ethoxy and ethylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethoxyphenylamine with 4-ethylbenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with methyl acrylate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The ethoxy and ethylphenyl groups play a crucial role in its binding affinity and specificity, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Uniqueness

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-15-6-12-18(13-7-15)27(23,24)19(20(22)25-3)14-21-16-8-10-17(11-9-16)26-5-2/h6-14,21H,4-5H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYIYDNTVJAKJY-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OCC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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